molecular formula C15H17FN4O2 B2980830 N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide CAS No. 2415568-53-3

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide

カタログ番号: B2980830
CAS番号: 2415568-53-3
分子量: 304.325
InChIキー: WYPFTASOQSZZIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide, also known as EFAVIRENZ, is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is commonly used in combination with other antiretroviral drugs. Efavirenz has been shown to be highly effective in suppressing viral replication and improving the immune function of HIV-infected individuals.

作用機序

Efavirenz works by inhibiting the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. By blocking this enzyme, Efavirenz prevents the virus from replicating and spreading throughout the body. It also helps to reduce the viral load in infected individuals and improve their immune function.
Biochemical and Physiological Effects:
Efavirenz has several biochemical and physiological effects on the body. It has been shown to reduce the levels of HIV in the blood and improve the immune function of infected individuals. It can also cause changes in lipid metabolism, leading to elevated levels of cholesterol and triglycerides in some patients. Additionally, Efavirenz can cause neuropsychiatric side effects, such as vivid dreams, dizziness, and confusion.

実験室実験の利点と制限

Efavirenz has several advantages and limitations for use in laboratory experiments. One advantage is its high potency and effectiveness in suppressing viral replication. It is also relatively easy to synthesize and has a well-established mechanism of action. However, Efavirenz can be toxic to certain cell types and may have off-target effects on other cellular processes. Additionally, it can be difficult to administer in laboratory settings due to its poor solubility and stability.

将来の方向性

There are several future directions for research on Efavirenz. One area of interest is the development of new analogs and derivatives with improved efficacy and reduced side effects. Another area of focus is the investigation of Efavirenz's potential use in the treatment of other viral infections and certain types of cancer. Additionally, there is ongoing research on the mechanisms underlying Efavirenz's neuropsychiatric side effects and how they can be mitigated or prevented. Overall, Efavirenz remains an important tool in the treatment of HIV and continues to be an active area of research in the field of antiviral therapy.

合成法

The synthesis of Efavirenz involves several steps, including the condensation of 2-cyano-3-methylbenzoic acid with ethyl acetoacetate, followed by amination with 6-ethyl-5-fluorouracil and 4-methoxyaniline. The resulting intermediate is then subjected to various chemical transformations, including reduction, hydrolysis, and cyclization, to yield the final product.

科学的研究の応用

Efavirenz has been extensively studied in the context of HIV treatment and has been shown to be highly effective in suppressing viral replication and improving immune function. It has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C. Additionally, Efavirenz has been studied for its potential use in the treatment of certain types of cancer, such as glioblastoma.

特性

IUPAC Name

N-[3-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-4-11-14(16)15(18-8-17-11)20-12-7-10(19-9(2)21)5-6-13(12)22-3/h5-8H,4H2,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPFTASOQSZZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)NC(=O)C)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。